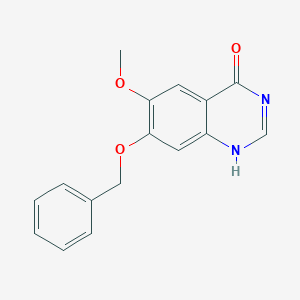

7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Description

Properties

IUPAC Name |

6-methoxy-7-phenylmethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-14-7-12-13(17-10-18-16(12)19)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUFFSHMOAEEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441530 | |

| Record name | 7-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-01-8 | |

| Record name | 7-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one. This compound is a key intermediate in the synthesis of several potent tyrosine kinase inhibitors used in targeted cancer therapy.

Core Chemical Properties

This compound is a solid, white to off-white powder at room temperature.[1] Its core structure consists of a quinazolinone scaffold substituted with a methoxy group at the 6-position and a benzyloxy group at the 7-position.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O₃ | [1] |

| Molecular Weight | 282.29 g/mol | [2] |

| CAS Number | 179688-01-8 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | >245 °C | [1] |

| InChI | InChI=1S/C16H14N2O3/c1-20-14-7-12-13(17-10-18-16(12)19)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19) | [2] |

| SMILES | COC1=C(C=C2C(=C1)C(=O)NC=N2)OCC3=CC=CC=C3 | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆) δ: 8.41 (s, 1H, 2-H), 7.48 (s, 1H, 5-H), 7.47 (m, 2H, 1'-H, 5'-H), 7.42 (t, 1H, J = 7.05 Hz, 3'-H), 7.35 (d, 2H, J = 7.05 Hz, 2'-H, 4'-H), 7.23 (s, 1H, 8-H), 5.26 (s, 2H, -CH₂O-), 3.88 (s, 3H, -OCH₃).[3]

Mass Spectrometry (MS)

-

ESI-MS: m/z (%) = 283 (100) [M+H]⁺.[3]

-

ESI-HRMS: m/z calculated for C₁₆H₁₅N₂O₃ [M+H]⁺: 283.10772; found: 283.10797.[3]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the oxidation of 6-methoxy-7-benzyloxy-quinazoline.[3]

Materials:

-

6-methoxy-7-benzyloxy-quinazoline

-

Ethanol

-

40% Peracetic acid

-

Concentrated sulfuric acid

Procedure:

-

Dissolve 100 mg (0.37 mmol) of 6-methoxy-7-benzyloxy-quinazoline in 10 mL of ethanol.

-

Add 0.34 mL (1.4 mmol) of 40% peracetic acid and 0.05 mL of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to 60°C and maintain for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting solid is collected by filtration.

This protocol provides a direct route to the target compound. The quinazolinone core is a versatile scaffold in medicinal chemistry, and various synthetic strategies have been developed for its derivatives.[4][5]

Biological Significance and Signaling Pathways

This compound is a crucial intermediate in the synthesis of several first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib. These drugs are used in the treatment of various cancers, particularly non-small cell lung cancer.

The quinazolinone scaffold is a key pharmacophore that enables these molecules to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[6] This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway and TKI Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that initiate downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[7][8] These pathways ultimately regulate gene expression and drive cellular processes like proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C16H14N2O3) [pubchemlite.lcsb.uni.lu]

- 3. CN104211649A - Preparation method of quinazoline-4(3H)-ketone and application - Google Patents [patents.google.com]

- 4. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one (CAS: 179688-01-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxy-6-methoxy-3H-quinazolin-4-one is a pivotal heterocyclic compound within medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted anticancer therapies. Its quinazolinone core structure serves as a versatile scaffold, enabling the development of potent and selective inhibitors of crucial cellular signaling pathways implicated in oncogenesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significance in the development of kinase inhibitors, particularly focusing on the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling cascades.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 179688-01-8 | [1] |

| Molecular Formula | C₁₆H₁₄N₂O₃ | [1] |

| Molecular Weight | 282.29 g/mol | [1] |

| IUPAC Name | 7-(benzyloxy)-6-methoxy-3H-quinazolin-4-one | [1] |

| Synonyms | 7-(Benzyloxy)-6-methoxy-4(3H)-quinazolinone | N/A |

| Melting Point | >245 °C | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

| Appearance | White to off-white powder | N/A |

Role in Drug Discovery and Development

The quinazolinone scaffold is a well-established pharmacophore in modern drug discovery, with several approved drugs featuring this core structure.[2] this compound is a critical building block for the synthesis of a class of anticancer agents known as tyrosine kinase inhibitors (TKIs).

Intermediate in the Synthesis of Gefitinib

This compound is most notably a precursor in the synthesis of Gefitinib (Iressa®), a first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The benzyloxy group at the 7-position serves as a protecting group for the hydroxyl functionality, which is later deprotected and alkylated to introduce the morpholino side chain characteristic of Gefitinib.

Significance as a Kinase Inhibitor Scaffold

The 4-anilinoquinazoline core, for which this compound provides the foundational structure, is crucial for high-affinity binding to the ATP-binding pocket of EGFR kinase.[3] Modifications at the 6- and 7-positions of the quinazoline ring have been extensively explored to enhance potency and selectivity against various EGFR mutants.[3]

While direct quantitative biological data for this compound is not extensively available in public literature, its utility as a scaffold is validated by the potent inhibitory activities of its derivatives against key oncogenic kinases. The table below presents inhibitory data for Gefitinib, a prominent drug synthesized from this intermediate.

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference(s) |

| Gefitinib | EGFR | 38.9 | N/A | [3] |

Experimental Protocols

Synthesis of this compound

Reaction: Cyclization of 2-amino-4-benzyloxy-5-methoxybenzamide with a formylating agent.

Reagents and Materials:

-

2-amino-4-benzyloxy-5-methoxybenzamide

-

Triethyl orthoformate

-

Acetic anhydride

-

Pyridine (as catalyst, optional)

-

Ethanol or another suitable solvent

Procedure:

-

A mixture of 2-amino-4-benzyloxy-5-methoxybenzamide, triethyl orthoformate, and a catalytic amount of pyridine in ethanol is refluxed for several hours.

-

Acetic anhydride is added, and the mixture is refluxed for an additional period to ensure complete cyclization and dehydration.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and then dried under vacuum to yield this compound.

Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Signaling Pathways and Mechanism of Action

As a core scaffold, this compound contributes to the inhibition of key signaling pathways in cancer progression by its derivatives. The primary targets are the EGFR and PI3K/Akt signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a signaling cascade that promotes cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream pathways. Quinazolinone-based inhibitors, derived from the core compound, act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases. It plays a central role in cell survival, growth, and proliferation. Aberrant activation of this pathway is a common feature of many cancers. Certain quinazolinone derivatives have been shown to directly or indirectly inhibit the PI3K/Akt pathway, further contributing to their anticancer effects.

Caption: The role of quinazolinone inhibitors in the PI3K/Akt signaling pathway.

Conclusion

This compound is a compound of significant interest in the field of oncology drug development. Its value lies not in its intrinsic biological activity, which is not extensively documented, but in its role as a highly adaptable and crucial synthetic intermediate. The quinazolinone core provides a privileged scaffold for the design of potent kinase inhibitors that have demonstrated clinical success. Further research into derivatives of this core structure holds promise for the development of next-generation targeted therapies with improved efficacy and resistance profiles. This guide serves as a foundational resource for researchers and developers working with this important class of molecules.

References

- 1. This compound | C16H14N2O3 | CID 135404718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the spectroscopic data and a plausible synthetic protocol for the compound 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one. This quinazolinone derivative is of interest in medicinal chemistry and drug discovery due to the established biological activities of the quinazolinone scaffold.[1] The data herein is compiled to facilitate research and development activities involving this molecule.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

The predicted ¹H and ¹³C NMR data are based on the analysis of similar 6,7-disubstituted quinazolin-4-ones. The chemical shifts are referenced to standard solvents.

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| ~12.1 (s, 1H) | N-H |

| ~8.05 (s, 1H) | H-2 |

| ~7.55 (s, 1H) | H-5 |

| ~7.45-7.30 (m, 5H) | Phenyl H (benzyloxy) |

| ~7.15 (s, 1H) | H-8 |

| ~5.20 (s, 2H) | -CH₂- (benzyloxy) |

| ~3.90 (s, 3H) | -OCH₃ |

Table 2: Mass Spectrometry (MS) Data

The mass spectrometry data is based on predicted values for various adducts of the molecule (C₁₆H₁₄N₂O₃, Monoisotopic Mass: 282.1004 Da).[2]

| Adduct | Calculated m/z |

| [M+H]⁺ | 283.1077 |

| [M+Na]⁺ | 305.0897 |

| [M+K]⁺ | 321.0636 |

| [M-H]⁻ | 281.0932 |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

The predicted key IR absorption bands are based on characteristic vibrational modes for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3000 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-OCH₃, -CH₂-) |

| ~1680 | C=O stretch (amide) |

| ~1620 | C=N stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1250 | C-O stretch (aryl ether) |

| ~1050 | C-O stretch (alkyl ether) |

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from general methods for the synthesis of quinazolin-4-ones.

Synthesis of this compound

This synthesis involves a two-step process starting from 2-amino-4-benzyloxy-5-methoxybenzoic acid.

Step 1: Synthesis of 2-Amino-4-benzyloxy-5-methoxybenzamide

-

To a solution of 2-amino-4-benzyloxy-5-methoxybenzoic acid (1 eq.) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.).

-

Stir the mixture at room temperature for 2 hours.

-

Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of aqueous ammonia (excess).

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-amino-4-benzyloxy-5-methoxybenzamide.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Cyclization to this compound

-

Suspend the 2-amino-4-benzyloxy-5-methoxybenzamide (1 eq.) in formamide (excess).

-

Heat the mixture to 120-140 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a quinazolinone derivative like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

This document serves as a foundational guide for researchers working with this compound. The provided data and protocols are intended to support the synthesis, characterization, and further investigation of this compound in various research and development settings.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, a quinazolinone derivative of significant interest in medicinal chemistry and drug development.[1] This document presents predicted spectral data based on the analysis of structurally related compounds, outlines a comprehensive experimental protocol for acquiring NMR data, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Chemical Structure

This compound possesses a core quinazolinone scaffold substituted with a methoxy group at the 6-position and a benzyloxy group at the 7-position.[1]

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 12.5 | br s | 1H | N3-H |

| ~8.0 - 8.2 | s | 1H | H2 |

| ~7.6 | s | 1H | H5 |

| ~7.3 - 7.5 | m | 5H | Phenyl-H (benzyl) |

| ~7.1 | s | 1H | H8 |

| ~5.2 - 5.4 | s | 2H | O-CH₂-Ph |

| ~3.9 - 4.0 | s | 3H | O-CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 162 | C4 (C=O) |

| ~155 | C7 |

| ~149 | C8a |

| ~147 | C2 |

| ~145 | C6 |

| ~136 | C1' (ipso-benzyl) |

| ~128 - 129 | C2', C3', C4' |

| ~120 | C4a |

| ~115 | C5 |

| ~108 | C8 |

| ~70 | O-CH₂-Ph |

| ~56 | O-CH₃ |

Solvent: DMSO-d₆

Experimental Protocols

The following section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for quinazolinone derivatives, adaptable for this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) may be used, but chemical shifts will vary. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample concentration.

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integrate all signals.

-

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

-

Experimental Workflow

The logical flow for the NMR analysis of this compound is depicted in the following diagram.

Caption: Workflow for NMR analysis of organic compounds.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical protocol for obtaining high-quality spectral data. For unambiguous assignment of all proton and carbon signals, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

Mass Spectrometry of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, a quinazolinone derivative with significant applications in medicinal chemistry and pharmaceutical research.[1][2] Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quality control in drug discovery and development processes.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a quinazolinone core substituted with a benzyloxy and a methoxy group. The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] The molecular formula for this compound is C₁₆H₁₄N₂O₃, with a monoisotopic mass of 282.1004 Da.[3]

Mass Spectrometric Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to minimize fragmentation and observe the protonated molecular ion.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

The table below summarizes the predicted m/z values for various adducts of this compound, which are essential for its unambiguous identification.

| Adduct | Predicted m/z |

| [M+H]⁺ | 283.1077 |

| [M+Na]⁺ | 305.0897 |

| [M+K]⁺ | 321.0636 |

| [M+NH₄]⁺ | 300.1343 |

Data sourced from PubChem predictions.[3]

Proposed Fragmentation Pattern

While an experimental spectrum for this specific molecule is not publicly available, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of quinazolinone derivatives and related structures under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The primary fragmentation is expected to involve the cleavage of the benzylic ether bond, which is a common and energetically favorable fragmentation pathway.

The proposed major fragment ions are detailed in the table below.

| Proposed Fragment Ion (m/z) | Description of Neutral Loss |

| 283.1077 | Protonated molecular ion [M+H]⁺ |

| 192.0658 | Loss of the benzyl group (C₇H₇•) as a radical |

| 91.0542 | Formation of the tropylium ion (C₇H₇⁺) |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The following protocol outlines a general procedure for the analysis of this compound using ESI-MS.

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and study its fragmentation pattern.

Materials and Reagents:

-

This compound sample

-

HPLC-grade methanol or acetonitrile

-

Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

-

Mass spectrometer with an ESI source (e.g., a quadrupole-time-of-flight (Q-TOF) or Orbitrap instrument)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set the ESI source parameters. Typical settings for a small molecule like this would be:

-

Ionization Mode: Positive (to observe [M+H]⁺)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (Nitrogen) Pressure: 30 - 50 psi

-

Drying Gas (Nitrogen) Flow Rate: 5 - 10 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire the full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

For fragmentation studies (MS/MS), select the protonated molecular ion (m/z 283.1) as the precursor ion.

-

Apply collision energy (typically 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

-

-

Data Analysis:

-

Process the acquired spectra using the instrument's software.

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

-

Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

-

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the logical relationship in the proposed primary fragmentation of this compound in the gas phase during mass spectrometric analysis.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of ESI-MS and an understanding of quinazolinone fragmentation, is a cornerstone for its structural verification and purity assessment in pharmaceutical development. The predicted data and proposed fragmentation pathways in this guide offer a robust framework for researchers working with this and structurally related compounds. Accurate mass measurements and tandem mass spectrometry are indispensable tools for the confident identification of such molecules in complex matrices.

References

Solubility and stability of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

An In-depth Technical Guide on the Solubility and Stability of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile quinazolinone derivative with significant potential in medicinal chemistry and pharmaceutical research, often serving as a key intermediate in the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery, formulation development, and manufacturing. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, alongside detailed experimental protocols for its characterization. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the standard methodologies for determining these critical parameters.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O₃ | [1] |

| Molecular Weight | 282.3 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | > 245 °C | [1] |

| Storage | Store at 0-8 °C | [1] |

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design.

Reported Solubility Data

Quantitative solubility data for this compound in a range of common solvents is not widely available in the literature. A safety data sheet notes its qualitative solubility in hot dimethylformamide (DMF).

| Solvent | Solubility |

| Hot Dimethylformamide (DMF) | Slightly soluble[2] |

| Water | No information available |

| Other Organic Solvents | No information available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol outlines the general procedure.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Prepare the desired solvents and buffers.

-

Addition of Compound: Add an excess amount of this compound to a pre-weighed vial. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed to further separate the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the concentration determined and the dilution factor.

Workflow for Solubility Determination

Stability

The chemical stability of a pharmaceutical compound is a critical quality attribute that can affect its safety and efficacy. Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life.

General Stability of the Quinazolinone Core

The quinazolinone scaffold is generally considered to be stable under mild acidic and alkaline conditions. However, it can be susceptible to degradation, such as hydrolysis, under more extreme conditions like boiling in acidic or alkaline solutions.[3] Oxidation can also lead to the formation of 3,4-dihydro-4-oxo quinazoline.[3]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[4][6]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M HCl.

-

Heat the solution (e.g., at 60 °C) for a specified period.

-

Withdraw samples at different time points, neutralize, and analyze by HPLC.

-

If no degradation is observed, repeat with 1 M HCl and/or at a higher temperature.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

-

Keep the solution at room temperature or heat if necessary.

-

Withdraw samples at different time points, neutralize, and analyze by HPLC.

-

If no degradation is observed, repeat with 1 M NaOH.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Monitor the degradation over time by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place the solid compound in a controlled temperature oven (e.g., 60-80 °C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples by HPLC.

-

Analysis of Results: For each condition, the extent of degradation should be monitored. A target degradation of 5-20% is generally considered appropriate to ensure that the primary degradation products are formed without complete destruction of the molecule.[6][7] The chromatograms should be analyzed for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Peak purity of the parent compound should be assessed using a PDA detector. The mass balance should be calculated to account for all the material. The structure of significant degradation products should be elucidated using techniques like LC-MS/MS and NMR.

Forced Degradation Study Workflow

Potential Degradation Pathways

Based on the general chemistry of the quinazolinone core and the functional groups present in this compound (a benzyloxy ether and a methoxy ether), the following degradation pathways can be postulated under forced degradation conditions:

-

Hydrolysis of the Amide Bond: Strong acidic or basic conditions could lead to the opening of the pyrimidine ring.

-

Debenzylation: The benzyloxy group may be cleaved under acidic or oxidative conditions.

-

Demethylation: The methoxy group could potentially be cleaved under harsh acidic conditions.

-

Oxidation: The quinazolinone ring may be susceptible to oxidation.

Potential Degradation Pathways

Conclusion

While this compound is a compound of significant interest in pharmaceutical development, there is a notable lack of comprehensive, publicly available data regarding its quantitative solubility and stability. This guide provides a framework for researchers and drug development professionals to systematically characterize these critical properties. The outlined experimental protocols for solubility determination and forced degradation studies, based on established scientific principles and regulatory guidelines, offer a robust approach to generating the necessary data for informed decision-making in the development of new medicines. Further research to generate and publish specific data for this compound would be of great value to the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. scispace.com [scispace.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. resolvemass.ca [resolvemass.ca]

The Diverse Biological Activities of Quinazolinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the significant pharmacological properties of quinazolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of reported activities and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Quinazolinone derivatives have garnered significant attention for their potent anticancer properties, with several compounds having advanced to clinical use.[1] Their mechanisms of action are diverse, primarily targeting key players in cancer cell proliferation and survival.

Mechanism of Action: EGFR Inhibition

A prominent mechanism of anticancer action for many quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] Overexpression and mutation of EGFR are common in various cancers, leading to uncontrolled cell growth.[2] Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1]

Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives

Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Other Anticancer Mechanisms

Beyond EGFR inhibition, quinazolinone derivatives exhibit a range of other anticancer mechanisms, including:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[4][5]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, preventing cancer cell division.[6]

-

Inhibition of Tubulin Polymerization: Some quinazolinones disrupt microtubule dynamics, leading to mitotic arrest and cell death.[6]

-

PARP Inhibition: Certain derivatives inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair, which can be particularly effective in cancers with existing DNA repair deficiencies.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinazolinone derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC50/GI50) | Reference |

| 6d | NCI-H460 (NSC Lung) | In vitro antiproliferative | GI50 = 0.789 µM | [2] |

| 6d | - | EGFR inhibition | IC50 = 0.069 ± 0.004 µM | [2] |

| Compound 44 | MCF-7 (Breast) | In vitro anticancer | More potent than cisplatin | [4] |

| Compound 101 | L1210 and K562 (Leukemia) | In vitro antiproliferative | IC50 = 5.8 µM | [6] |

| Compound 5k | PC-3 and SMMC-7721 | In vitro biological activity | Superior to Gefitinib | [3] |

| Compound 5k | - | EGFRwt-TK inhibition | IC50 = 10 nM | [3] |

Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[7][8]

Mechanism of Action

The antimicrobial mechanisms of quinazolinones are not as extensively studied as their anticancer effects. However, proposed mechanisms include:

-

Inhibition of DNA Gyrase: Some derivatives are thought to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[9]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some quinazolinones may facilitate their interaction with and disruption of the bacterial cell membrane.[10]

-

Inhibition of Folate Synthesis: Certain sulfonamide-bearing quinazolinones may act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme involved in bacterial folate synthesis.[11]

Quantitative Data on Antimicrobial Activity

The following table presents the antimicrobial activity of representative quinazolinone derivatives.

| Compound/Derivative | Microorganism | Assay | Activity (Inhibition Zone/MIC) | Reference |

| Novel derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Serial dilution | Pronounced antimicrobial activity | [10] |

| Compound A-1 | S. aureus, S. pyogenes | Disc diffusion | Very good activity | [8] |

| Compound A-3 | A. niger | Disc diffusion | Excellent activity | [8] |

| Compound A-4 | P. aeruginosa | Disc diffusion | Excellent activity | [8] |

| Compound 15 | Pseudomonas syringae pv. actinidiae | In vitro antibacterial | EC50 = 45.6 mg/L | [12] |

| Compound 15 | Xanthomonas oryzae pv. oryzae | In vitro antibacterial | Inhibition rate of 79.3% at 100 mg/L | [12] |

Anti-inflammatory Activity

Several quinazolinone derivatives have exhibited potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[11][13]

Mechanism of Action

The anti-inflammatory effects of quinazolinones are often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as:

-

Cyclooxygenase (COX) Inhibition: Some derivatives can inhibit COX enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins involved in inflammation.[1]

-

Inhibition of Pro-inflammatory Cytokines: Quinazolinones can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected quinazolinone derivatives.

| Compound/Derivative | Animal Model | Assay | Activity (% Inhibition of Edema) | Reference |

| Compound 9 | - | In vitro anti-inflammatory | 20.4% | [13] |

| Compound 21 | - | In vitro anti-inflammatory | 32.5% | [13] |

| Compounds 32-36 | - | In vitro anti-inflammatory | 10.28–53.33% | [14] |

| Compound 39 | - | In vivo anti-inflammatory | 62.2–80.7% reduction in edema volume | [14] |

| Compounds QA-2 & QA-6 | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | 82.75% and 81.03% reduction of volume | [15] |

Anticonvulsant Activity

Quinazolinone derivatives have a long history of investigation for their central nervous system (CNS) activity, with some showing promising anticonvulsant effects.[16]

Mechanism of Action

The anticonvulsant activity of quinazolinones is often linked to their modulation of neurotransmitter systems, including:

-

GABAergic System Enhancement: Some derivatives are believed to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[17]

-

Carbonic Anhydrase Inhibition: Inhibition of brain carbonic anhydrase can lead to an increase in CO2 concentration, which has been associated with better seizure control.[17]

Quantitative Data on Anticonvulsant Activity

The following table presents the anticonvulsant activity of representative quinazolinone derivatives.

| Compound/Derivative | Animal Model | Assay | Activity (% Protection) | Reference |

| Compound A-1 | Albino mice | MES method | Highest activity among tested compounds | [18] |

| Compounds 1a-9a & 1b-9b | Mice | Pentylenetetrazole (PTZ)-induced seizure | 16.67% to 100% protection | [17] |

| Compounds IIa,b | - | MES induced seizures | Comparable to diazepam | |

| Compounds 6l and 8i | Mice | MES- and scMet-induced seizures | Good protection | [19] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a foundation for researchers to replicate and expand upon the existing findings.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of quinazolinone derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[8]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Objective: To assess the antimicrobial activity of quinazolinone derivatives.

Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the quinazolinone derivative solution (at a known concentration) to each well. A control with the solvent and a standard antibiotic should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of quinazolinone derivatives.

Principle: Carrageenan, when injected into the paw of a rodent, induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

-

Animal Dosing: Administer the quinazolinone derivative or a reference anti-inflammatory drug (e.g., indomethacin) to a group of rats or mice via a suitable route (e.g., intraperitoneal or oral). A control group receives the vehicle.

-

Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.[13][20]

Anticonvulsant Activity Assay (Maximal Electroshock Seizure Test)

Objective: To screen quinazolinone derivatives for their potential anticonvulsant activity.

Principle: The maximal electroshock seizure (MES) test is a widely used animal model to identify compounds that are effective against generalized tonic-clonic seizures. The test involves inducing a seizure by applying an electrical stimulus to the brain.

Protocol:

-

Animal Dosing: Administer the quinazolinone derivative or a standard anticonvulsant drug (e.g., phenytoin) to a group of mice or rats. A control group receives the vehicle.

-

Electrical Stimulation: At the time of peak effect of the drug, deliver a short, high-frequency electrical stimulus through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The anticonvulsant activity is expressed as the percentage of animals in the treated group that are protected from the tonic hindlimb extension compared to the control group. The ED50 (the dose that protects 50% of the animals) can also be determined.[18][21]

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the inhibitory activity of quinazolinone derivatives against the EGFR kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. The amount of phosphorylation can be quantified using various methods, such as radiometric assays or luminescence-based assays that measure ATP consumption.

Protocol (Luminescence-based):

-

Reaction Setup: In a 96-well plate, combine the quinazolinone derivative at various concentrations, a peptide substrate for EGFR, and ATP.

-

Enzyme Addition: Initiate the kinase reaction by adding a purified recombinant EGFR enzyme.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

-

ATP Detection: Stop the reaction and measure the amount of remaining ATP using a luciferase-based reagent. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition of EGFR kinase activity for each concentration of the compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: To investigate the effect of quinazolinone derivatives on apoptosis and cell cycle progression in cancer cells.

Principle: Flow cytometry is a powerful technique that allows for the analysis of individual cells in a population. For apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI). For cell cycle analysis, cells are stained with a DNA-binding dye (e.g., PI), and the fluorescence intensity, which is proportional to the DNA content, is measured.

Protocol:

-

Cell Treatment: Treat cancer cells with the quinazolinone derivative for a specified time.

-

Cell Harvesting and Staining:

-

For Apoptosis: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

-

For Cell Cycle: Harvest the cells, fix them in ethanol, and then stain them with a PI solution containing RNase to degrade RNA.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Apoptosis: Quantify the percentage of cells in different populations (viable, early apoptotic, late apoptotic, and necrotic) based on their Annexin V and PI staining patterns.

-

Cell Cycle: Generate a DNA content histogram to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[18]

-

Visualizations

Experimental Workflow: Biological Activity Screening

References

- 1. benchchem.com [benchchem.com]

- 2. researchhub.com [researchhub.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the protective action of various antiepileptic drugs in the maximal electroshock-induced seizure model: a type II isobolographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. youtube.com [youtube.com]

- 18. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 20. scispace.com [scispace.com]

- 21. benchchem.com [benchchem.com]

The Pivotal Role of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this versatile class of compounds, 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one emerges as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. Its strategic substitution pattern makes it an essential building block for potent enzyme inhibitors, most notably in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and paramount role of this compound in the landscape of drug discovery.

Core Compound Profile

| Property | Value |

| IUPAC Name | 7-(Benzyloxy)-6-methoxy-3H-quinazolin-4-one |

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.29 g/mol |

| CAS Number | 179688-01-8 |

| Appearance | White to off-white powder |

| Melting Point | >245 °C |

| Solubility | Soluble in DMSO and DMF |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a detailed method adapted from established synthetic routes, including those outlined in patent literature.

Experimental Protocol:

Step 1: Synthesis of 6-Hydroxy-7-methoxy-3H-quinazolin-4-one

This initial step involves the formation of the core quinazolinone ring system.

-

Materials: 2-Amino-4-methoxy-5-hydroxybenzoic acid, Formamide.

-

Procedure:

-

A mixture of 2-amino-4-methoxy-5-hydroxybenzoic acid and an excess of formamide is heated at 120-130°C for 2-3 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with water and then ethanol to remove impurities.

-

The resulting solid is dried under vacuum to yield 6-hydroxy-7-methoxy-3H-quinazolin-4-one.

-

Step 2: Benzylation of 6-Hydroxy-7-methoxy-3H-quinazolin-4-one

This step introduces the benzyloxy group at the 7-position, a key feature of the target molecule.

-

Materials: 6-Hydroxy-7-methoxy-3H-quinazolin-4-one, Benzyl chloride, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 6-hydroxy-7-methoxy-3H-quinazolin-4-one in DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes.

-

Benzyl chloride is then added dropwise to the suspension.

-

The reaction mixture is heated to 60-70°C and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to afford pure this compound.

-

Caption: Synthetic workflow for this compound.

Role in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors

While this compound itself is not typically the final active pharmaceutical ingredient (API), its role as a key synthetic intermediate is of paramount importance. The benzyloxy and methoxy groups at the 7 and 6 positions, respectively, are crucial for the binding affinity and selectivity of many quinazolinone-based kinase inhibitors.

The primary application of this compound is in the synthesis of EGFR inhibitors. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Transformation to a Pharmacologically Active Scaffold:

The 4-oxo group of this compound can be converted to a 4-chloro derivative, which then serves as a versatile electrophilic center for the introduction of various aniline moieties. This nucleophilic aromatic substitution is a key step in creating a diverse library of potential EGFR inhibitors.

Caption: Role as a key intermediate in developing EGFR inhibitors.

Application in the Synthesis of Gefitinib

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis of Gefitinib prominently features a derivative of this compound. Although the exact industrial synthesis may vary, the core strategy involves the coupling of a 4-chloroquinazoline intermediate with a substituted aniline. The methoxy and a modified benzyloxy (which becomes a morpholinopropoxy side chain) groups at the 6 and 7 positions are critical for the drug's interaction with the ATP-binding pocket of the EGFR kinase domain.

Biological Activity of Downstream Derivatives

While direct biological activity data for this compound is not extensively reported due to its primary role as an intermediate, the derivatives synthesized from it exhibit potent biological effects.

| Derivative Class | Target | Example IC₅₀ Values (nM) | Cancer Cell Lines |

| 4-Anilinoquinazolines | EGFR | 10 - 100 | A549 (Lung), MCF-7 (Breast), PC-3 (Prostate) |

| 4-Anilinoquinazolines | VEGFR2 | 50 - 200 | HUVEC (Endothelial) |

| Fused Quinazolinones | Aurora Kinase A | 20 - 150 | HCT116 (Colon) |

| Quinazolinone-hybrids | PI3K/HDAC | <10 (for some derivatives) | Various hematological and solid tumors |

Note: The IC₅₀ values presented are representative for the class of derivatives and not for this compound itself. The specific activity depends on the nature of the substitutions at the 4-position and other modifications.

Signaling Pathway Context

The downstream products derived from this compound, particularly the 4-anilinoquinazoline derivatives, primarily target the EGFR signaling pathway. By competitively binding to the ATP pocket of the EGFR tyrosine kinase domain, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Conclusion

This compound stands as a testament to the importance of well-designed intermediates in the field of medicinal chemistry. While not a therapeutic agent in itself, its structural features provide an ideal platform for the synthesis of highly potent and selective kinase inhibitors. The ability to readily derivatize this core scaffold has been instrumental in the development of targeted cancer therapies, most notably EGFR inhibitors. For researchers and drug development professionals, a thorough understanding of the synthesis and chemical reactivity of this key intermediate is essential for the continued innovation of novel quinazolinone-based therapeutics. Its strategic importance ensures its continued relevance in the ongoing quest for more effective and targeted treatments for a range of diseases.

The Quinazolinone Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinazolinone core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Its derivatives have demonstrated significant potential in treating a wide array of diseases, including cancer, microbial infections, inflammation, and central nervous system disorders.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of quinazolinone-based compounds, with a focus on their application in drug development.

Synthetic Strategies for Quinazolinone Scaffolds

The synthesis of the quinazolinone core and its derivatives can be achieved through various chemical strategies. A widely employed method involves the acylation of anthranilic acid, followed by cyclization.[3]

General Experimental Protocol: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol outlines a common synthetic route to generate diverse quinazolinone derivatives.

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

-

To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine or dioxane), add the desired acyl chloride (1.1 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Add acetic anhydride (3 equivalents) and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry to obtain the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.[3]

Step 2: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinone

-

A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one intermediate (1 equivalent) and a primary amine (1.2 equivalents) in a high-boiling solvent (e.g., glacial acetic acid or ethanol) is refluxed for 4-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice to precipitate the product.

-

Filter the solid, wash with a saturated sodium bicarbonate solution and then with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2,3-disubstituted 4(3H)-quinazolinone.[5]

Biological Activities and Therapeutic Applications

Quinazolinone derivatives have been extensively investigated for a multitude of biological activities. Their prominence in oncology is particularly noteworthy, with several compounds progressing to clinical use.

Anticancer Activity

The anticancer effects of quinazolinones are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) and tubulin.[4][6]

Mechanism of Action: EGFR Inhibition

Many quinazolinone-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that regulate cell growth and division.[2][7] Overexpression or mutation of EGFR is a common feature in various cancers. These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling and inhibiting tumor growth.[7]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative quinazolinone derivatives from various studies.

Table 1: In Vitro Cytotoxicity of Quinazolinone Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5k | A549 (Lung) | 12.30 ± 4.12 | [4] |

| 5k | PC-3 (Prostate) | 17.08 ± 3.61 | [4] |

| 5k | SMMC-7721 (Liver) | 15.68 ± 1.64 | [4] |

| 3b | Various | Broad-spectrum | [5] |

| 3d | Various | Broad-spectrum | [5] |

| Compound 5 | RD (Rhabdomyosarcoma) | 14.65 | [8] |

| Compound 6 | MDA-MB-231 (Breast) | 10.62 | [8] |

| Compound 7 | MDA-MB-231 (Breast) | 8.79 | [8] |

| Compound 21 | HeLa (Cervical) | 1.85 - 2.81 | [9] |

| Compound 22 | HeLa (Cervical) | 1.85 - 2.81 | [9] |

| Compound 23 | HeLa (Cervical) | 1.85 - 2.81 | [9] |

| Compound 21 | MDA-MB-231 (Breast) | 1.85 - 2.81 | [9] |

| Compound 22 | MDA-MB-231 (Breast) | 1.85 - 2.81 | [9] |

| Compound 23 | MDA-MB-231 (Breast) | 1.85 - 2.81 | [9] |

Table 2: EGFR Kinase Inhibitory Activity of Quinazolinone Derivatives

| Compound ID | EGFR Kinase | IC50 (µM) | Reference |

| 5k | EGFRwt-TK | 0.010 ± 0.001 | [4] |

| 8b | EGFR-TK | 0.00137 | [7] |

| 6d | EGFR | 0.069 ± 0.004 | [2] |

Table 3: Tubulin Polymerization Inhibitory Activity

| Compound ID | Tubulin Polymerization | IC50 (µM) | Reference |

| Compound E | Tubulin Polymerization | 6.24 | [10] |

| Q19 | Tubulin Polymerization | Potent Inhibition | [11] |

Detailed Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.[12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the quinazolinone compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

-

Reaction Setup: In a 96-well plate, add the recombinant human EGFR kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.[2]

Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the assembly of microtubules from tubulin protein.[10]

-

Tubulin Preparation: Prepare a solution of purified tubulin protein in a polymerization buffer.

-

Compound Incubation: Incubate the tubulin solution with different concentrations of the test compound or a vehicle control at 37°C.

-

Monitoring Polymerization: Monitor the polymerization of tubulin into microtubules over time by measuring the increase in light scattering or fluorescence in a spectrophotometer or fluorometer.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the extent of inhibition. Calculate the IC50 value for tubulin polymerization inhibition.[10]

Visualizations

Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives

Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)

Caption: Workflow for determining the in vitro cytotoxicity of quinazolinone compounds using the MTT assay.

Logical Relationship: Structure-Activity Relationship (SAR) of Quinazolinone Anticancer Agents

Caption: Key structural modifications on the quinazolinone scaffold influencing anticancer activity.

FDA-Approved Drugs Featuring the Quinazolinone Scaffold

The therapeutic success of the quinazolinone scaffold is exemplified by the number of drugs that have received FDA approval, particularly in the field of oncology.

-

Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[13]

-

Erlotinib (Tarceva®): Another EGFR tyrosine kinase inhibitor used for NSCLC and pancreatic cancer.[13]

-

Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that targets both EGFR and HER2, approved for breast cancer.[13]

-

Afatinib (Gilotrif®): An irreversible kinase inhibitor targeting EGFR, HER2, and HER4, used for NSCLC.[13]

-

Vandetanib (Caprelsa®): A multi-kinase inhibitor targeting VEGFR, EGFR, and RET, approved for medullary thyroid cancer.[13]

This guide underscores the significance of the quinazolinone scaffold in contemporary drug discovery. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures that it will remain a focal point of research and development for novel therapeutics.

References

- 1. Quantitative structure-activity relationship of the thymidylate synthase inhibitors of Mus musculus in the series of quinazolin-4-one and quinazolin-4-imine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract